![molecular formula C22H30O6 B1679730 Prostratin CAS No. 60857-08-1](/img/structure/B1679730.png)
Prostratin
Overview
Description
Prostratin is a natural product derived from the bark of the mamala tree (Homalanthus nutans) found in Samoa. It is a phorbol ester known for its unique ability to activate latent viral reservoirs, particularly in the context of human immunodeficiency virus (HIV) research . This compound has garnered significant interest due to its potential therapeutic applications in treating HIV, cancer, and other diseases .
Mechanism of Action
Target of Action
Prostratin’s primary targets are the HIV-1 cellular receptors . It acts by down-regulating these receptors through the activation of the protein kinase C (PKC) pathway .
Mode of Action
This compound interacts with its targets by activating the protein kinase C (PKC) pathway . This activation leads to the down-regulation of HIV-1 cellular receptors, thereby inhibiting HIV-1 infections .
Biochemical Pathways
The key biochemical pathway affected by this compound is the protein kinase C (PKC) pathway . The activation of this pathway results in the down-regulation of HIV-1 cellular receptors, which in turn inhibits HIV-1 infections and reduces HIV-1 latency .
Result of Action
The molecular and cellular effects of this compound’s action involve the down-regulation of HIV-1 cellular receptors . This down-regulation inhibits HIV-1 infections and reduces HIV-1 latency . Moreover, this compound has been shown to reactivate latent HIV expression from latently infected cells .
Biochemical Analysis
Biochemical Properties
Prostratin interacts with various enzymes and proteins, most notably Protein Kinase C (PKC) . It activates PKC, which plays a crucial role in several biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits HIV-1 infection by downregulating HIV-1 cell receptors and reducing HIV-1 latency through the activation of PKC . Unlike other phorbol esters that induce carcinogenic effects through the activation of PKC, this compound does not induce tumors but has tumor-suppressing activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its primary mechanism of action involves the activation of PKC, leading to the downregulation of HIV-1 cell receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PKC
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of prostratin is a complex process due to its intricate polycyclic structure. One notable synthetic route involves the rapid assembly of the tricyclic core and the stereocontrolled establishment of the dense functionality and cyclopropane ring . This synthesis typically proceeds through a series of stereoselective transformations, including alkoxide-guided 1,4-additions and cyclopropane formation .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise stereocontrol. advancements in synthetic chemistry have enabled the development of modular and concise synthetic routes that can potentially be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Prostratin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
HIV/AIDS Treatment
Mechanism of Action
Prostratin acts primarily as a protein kinase C (PKC) modulator, which plays a crucial role in activating latent HIV reservoirs. Studies have shown that this compound can induce the expression of latent HIV-1 in infected cells, making it a candidate for use alongside highly active antiretroviral therapy (HAART) to eliminate persistent viral reservoirs .
Clinical Studies
- Activation of Latent HIV : Research indicates that this compound effectively activates latent HIV-1 expression in peripheral blood mononuclear cells (PBMCs) from patients undergoing HAART. This suggests its potential as an adjunct therapy to enhance the efficacy of existing treatments .
- Synergistic Effects with Other Agents : this compound has been shown to work synergistically with histone deacetylase inhibitors, further promoting HIV-1 production and suggesting enhanced therapeutic strategies for HIV eradication .
Cancer Therapy
Anti-Cancer Properties
this compound exhibits promising anti-cancer properties, particularly against pancreatic tumors. It has been reported to disrupt the interaction between K-Ras and calmodulin, which is critical in cancer progression .
Research Findings
- Tumor Growth Inhibition : Studies demonstrate that orally administered this compound can repress pancreatic tumor growth effectively, highlighting its potential as a therapeutic agent in oncology .
- Immunogenicity Enhancement : this compound analogs are being evaluated for their ability to enhance the immunogenicity of cancer cells, potentially improving outcomes in cancer immunotherapy .
Neurological Disorders
Potential Applications in Alzheimer’s Disease
this compound's role as a PKC modulator extends to neurological disorders such as Alzheimer's disease. Research indicates that it may reverse biomarker abnormalities associated with the disease by activating PKC pathways .
Other Therapeutic Uses
In addition to its primary applications, this compound is being explored for various other conditions:
- Fragile X Syndrome : There is ongoing research into this compound's effects on this genetic condition characterized by developmental issues and cognitive impairment .
- Niemann-Pick Disease : this compound is being investigated for its potential benefits in treating this lipid storage disorder .
Data Summary
The following table summarizes key findings related to the applications of this compound across different therapeutic areas:
Case Study 1: this compound in HIV Treatment
A clinical trial involving PBMCs from patients on HAART demonstrated that treatment with this compound led to a significant increase in CD25 and CD69 activation markers on T-cells, indicating enhanced immune activation and potential for viral eradication strategies.
Case Study 2: this compound and Pancreatic Cancer
In preclinical studies, this compound was administered orally to models of pancreatic cancer, resulting in marked inhibition of tumor growth and disruption of critical signaling pathways involved in tumor progression.
Comparison with Similar Compounds
Bryostatin-1:
Ingenol-B: A phorbol ester known for its ability to reactivate latent HIV and induce apoptosis in cancer cells.
Uniqueness of Prostratin: this compound’s uniqueness lies in its ability to activate latent viral reservoirs without promoting tumor formation, making it a safer option for therapeutic applications . Its discovery through ethnobotanical research and its potential to protect indigenous intellectual property rights further highlight its significance .
Biological Activity
Prostratin is a natural compound derived from the Samoan plant Homalanthus nutans, classified as a phorbol ester. It has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the fields of oncology and HIV research. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on immune cells, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted this compound's selective cytotoxic effects on various cancer cell lines, particularly breast cancer. One notable study demonstrated that this compound exhibited increased cytotoxicity against breast cancer cells under high-stimulating conditions, with an IC50 value of 7 µM compared to 35 µM in regular conditions. This suggests that this compound preferentially targets malignant cells over normal epithelial cells, as evidenced by its seven-fold increased potency against four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565) compared to the non-malignant MCF10A cell line .
Mechanism of Action:
this compound's anticancer effects are mediated through the inhibition of salt-inducible kinase 3 (SIK3) and histone deacetylase 4 (HDAC4). It was observed that this compound treatment led to a significant reduction in SIK3 mRNA expression (46% inhibition) and phosphorylation of HDAC4, indicating its role in disrupting key signaling pathways involved in cancer cell proliferation .
Cell Line | IC50 (µM) | Cytotoxicity Increase |
---|---|---|
MCF-7 | 7 | High |
MDA-MB-231 | 7 | High |
BT-20 | 7 | High |
AU-565 | 7 | High |
MCF10A (non-malignant) | 35 | Low |
Effects on Immune Cells
This compound has also been studied for its immunomodulatory effects, particularly its ability to activate CD4+ T cells. It stimulates these cells to express activation markers such as CD25 and CD69 while inhibiting their proliferation. In a controlled study, this compound treatment resulted in a three-fold increase in CD25+ CD4+ T cells and a forty-fold increase in CD69+ CD4+ T cells compared to untreated controls .
HIV Reactivation:
this compound's unique ability to reactivate latent HIV-1 expression in CD4+ T cells makes it a candidate for adjunctive therapy in HIV treatment. It has been shown to enhance the expression of latent HIV without promoting tumorigenesis, which is critical for eliminating viral reservoirs in patients undergoing highly active antiretroviral therapy (HAART) .
Case Studies and Research Findings
Several studies have documented this compound's potential as a therapeutic agent:
- Anticancer Activity : A study demonstrated that this compound inhibited SIK3 expression and subsequently reduced HDAC4 activity, leading to decreased proliferation of breast cancer cells .
- HIV Activation : Research indicated that this compound could reactivate latent HIV in CD4+ T cells, enhancing viral expression while not stimulating cellular proliferation. This dual role positions it as a promising candidate for HIV eradication strategies .
- Synergistic Effects with HDAC Inhibitors : this compound has shown synergistic activation of HIV-1 production when combined with histone deacetylase inhibitors (HDACIs), suggesting that it can enhance the efficacy of existing therapies aimed at reactivating latent infections .
Properties
CAS No. |
60857-08-1 |
---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1 |
InChI Key |
BOJKFRKNLSCGHY-KKFGZBDXSA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Isomeric SMILES |
C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12-deoxyphorbol 13-acetate prostratin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Prostratin and what makes it unique compared to other phorbol esters?
A1: this compound is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), this compound does not promote tumor formation while still activating protein kinase C (PKC) [, , ].
Q2: How does this compound interact with its target and what are the downstream effects?
A2: this compound primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].
Q3: What is the role of NF-κB in this compound's activity?
A3: this compound activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].
Q4: How does calcium signaling interact with this compound's effects?
A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with this compound's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates this compound-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm this compound's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].
Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?
A7: While the provided research papers do not explicitly detail this compound's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.
Q8: Have computational chemistry and modeling techniques been employed in this compound research?
A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate this compound's interactions with its target (PKC) and to design more potent analogs [, ].
Q9: How do structural modifications of this compound affect its activity and potency?
A10: Modifying this compound's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to this compound in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing this compound's therapeutic potential.
Q10: What is known about this compound's stability and potential formulation strategies?
A11: While detailed information regarding this compound's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.
Q11: What research tools and resources have been instrumental in this compound research?
A11: Various research tools and resources have been vital for studying this compound, including:
- Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating this compound's ability to reactivate latent HIV-1 proviruses [, , , , , ].
- Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify this compound's effect on viral gene expression [, , , , ].
- Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of this compound's downstream effects on signaling pathways and protein expression [, , , , , ].
- Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to this compound treatment [].
- Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to this compound and other LRAs [].
Q12: What are some key milestones in this compound research?
A12: Some noteworthy milestones in this compound research include:
- 1976: Initial isolation and structural characterization of this compound from Pimelea prostrata [, ].
- 1992: Isolation of this compound from Homalanthus nutans and identification of its potential anti-HIV activity [, ].
- Early 2000s: Characterization of this compound's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].
- Ongoing: Development of more potent and synthetically accessible this compound analogs for potential clinical use in HIV-1 eradication strategies [, ].
Q13: What are some examples of cross-disciplinary research and collaboration in the field of this compound research?
A13: this compound research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:
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